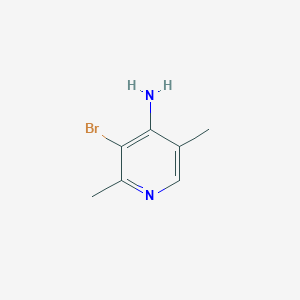

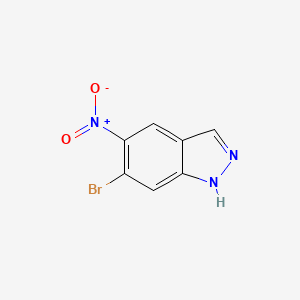

6-bromo-5-nitro-1H-indazole

Overview

Description

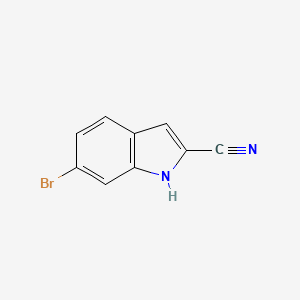

6-bromo-5-nitro-1H-indazole is a compound with the molecular formula C7H4BrN3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Molecular Structure Analysis

The molecular weight of this compound is 242.03 g/mol . It has a topological polar surface area of 74.5 Ų and a complexity of 220 . The compound contains one hydrogen bond donor and three hydrogen bond acceptors .Physical And Chemical Properties Analysis

This compound has a XLogP3-AA of 2.1, indicating its lipophilicity . It has no rotatable bonds, suggesting rigidity in its molecular structure . The exact mass and the monoisotopic mass of the compound are both 240.94869 g/mol .Scientific Research Applications

Inhibition of Nitric Oxide Synthase (NOS)

6-Bromo-5-nitro-1H-indazole and related derivatives have been primarily studied for their inhibitory effects on nitric oxide synthase (NOS). For instance, 3-bromo 7-nitro indazole demonstrated significant potency as an inhibitor of bovine endothelial, rat cerebellar, and rat lung NOS enzyme activity. The inhibitory action was notably more potent than 7-nitro indazole (7-NI) in certain cases. Such findings suggest the potential of these compounds as tools for examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Synthesis of Derivatives and Analogs

There has been significant work in synthesizing various derivatives and analogs of indazole compounds. One study efficiently synthesized different derivatives of 6-SF5-indazoles, including bromo, iodo, nitro, N-acetyl, and N-benzyl substituted compounds. This work also showcased the synthesis of 6-SF5-gamendazole, an analog of the experimental male contraceptive gamendazole with a 6-CF3-substituted indazole core (Kanishchev & Dolbier, 2018).

Effects on Biological Systems

The effect of this compound derivatives on biological systems has been a subject of study as well. For instance, derivatives like 6-nitro indazole have shown antinociceptive (pain-relieving) effects in various assays, suggesting the role of these compounds in inhibiting central NOS activity. This points towards their potential use in developing novel antinociceptive drugs (Moore et al., 1993).

Structural and Molecular Characterization

In-depth structural and molecular characterizations of nitroindazole derivatives have been performed, aiding in understanding their chemical properties and interactions. For example, compounds like 3-Bromo-1-methyl-7-nitro-1H-indazole have been characterized by X-ray diffraction and NMR spectroscopy, providing insights into their molecular structure and potential interactions (Cabildo et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-bromo-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key biological messenger that plays a vital role in various physiological and pathological processes .

Mode of Action

It is known that indazole compounds can act as selective inhibitors of certain enzymes . In the case of this compound, it may interact with its targets (NOS) and cause changes in their activity, thereby affecting the production of NO .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the nitric oxide synthesis pathway, given its targets. Changes in NO production can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Factors such as how well it is absorbed in the body, how it is distributed to its target sites, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would be largely dependent on its interaction with its targets and the subsequent changes in NO production. This could potentially lead to changes in blood vessel dilation, immune response, and nerve signal transmission .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. This interaction is crucial for the compound’s potential therapeutic applications, particularly in the treatment of respiratory diseases and certain cancers.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including this compound, can inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia cells . This inhibition is achieved through the modulation of proangiogenic cytokines and the induction of apoptosis, thereby reducing tumor growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme’s activity, thereby disrupting downstream signaling pathways involved in cell survival and proliferation . Additionally, this compound can induce oxidative stress in cells, leading to the activation of apoptotic pathways and cell death.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be highly permeable across cell membranes, allowing it to accumulate in target tissues . This accumulation is facilitated by its interaction with transport proteins, which help in its cellular uptake and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular organelles and biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments within the cell .

Properties

IUPAC Name |

6-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKXPWFCVVSHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

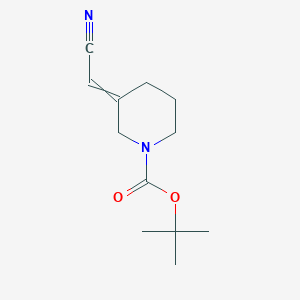

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)

![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)